2-Chloro-4-methoxy-5-nitrobenzoic acid
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Overview
Description
Scientific Research Applications
Pharmaceutical Cocrystals and Molecular Salts
2-Chloro-4-methoxy-5-nitrobenzoic acid has been used as a coformer in the production of pharmaceutical cocrystals and molecular salts . These cocrystals and salts have been produced with five commonly available compounds, some of pharmaceutical relevance .
Analytical Applications
This compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Synthesis of N-substituted 5-nitroanthranilic Acid Derivatives
2-Chloro-5-methoxy-4-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .
Luminescent Coordination Polymer
This compound acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .
Microbial Degradation Metabolite of Cypermethrin
Although this is not a direct application of 2-Chloro-4-methoxy-5-nitrobenzoic acid, it’s worth mentioning that a similar compound, 5-Methoxy-2-nitrobenzoic acid, has been reported to be one of the microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide .
Starting Material in Synthesis
5-Methoxy-2-nitrobenzoic acid, a similar compound, may be used as a starting material in the synthesis of various other compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to act as ligands and form coordination polymers .
Mode of Action
It has been reported to undergo microwave-assisted, regioselective amination reactions with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It has been reported to act as a ligand and form a red luminescent one-dimensional coordination polymer with eu (iii) .
properties
IUPAC Name |
2-chloro-4-methoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCRWZNSBIWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-5-nitro-benzoic acid |
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